molecular formula C8H15Cl2N3 B3249377 N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride CAS No. 193473-63-1

N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B3249377
CAS RN: 193473-63-1
M. Wt: 224.13 g/mol
InChI Key: QTUIRJIPCVAWLG-UHFFFAOYSA-N
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Description

“N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 193473-63-1 . It has a molecular weight of 224.13 . The IUPAC name for this compound is N1-methyl-N~2~-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c1-9-6-7-11-8-4-2-3-5-10-8;;/h2-5,9H,6-7H2,1H3,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.13 . The storage temperature is recommended to be room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the resources.

properties

IUPAC Name

N-methyl-N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-6-7-11-8-4-2-3-5-10-8;;/h2-5,9H,6-7H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUIRJIPCVAWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNC1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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